4-Aminocyclohexane-1-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-7(10)5-1-3-6(9)4-2-5/h5-6H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWNBJOOHBJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607771 | |
| Record name | 4-Aminocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763036-24-4 | |
| Record name | 4-Aminocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminocyclohexane 1 Carbonyl Chloride and Its Precursors
Control of Stereoisomerism in 4-Aminocyclohexane-1-carbonyl Chloride Synthesis (Cis/Trans Ratios)
Control over the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a pivotal aspect of synthesizing this compound. The relative orientation of the amino and carbonyl chloride groups (cis or trans) is determined during the synthesis of the 4-aminocyclohexanecarboxylic acid precursor.
The choice of starting material and catalyst is fundamental in directing the diastereoselectivity of the synthesis. A common and effective method is the catalytic hydrogenation of aromatic precursors like p-aminobenzoic acid. google.com This process reduces the aromatic ring to a cyclohexane ring, establishing the cis/trans stereochemistry.
Research has shown that using specific heterogeneous catalysts can significantly favor the formation of the desired trans-isomer, which is often the thermodynamically more stable product. google.com For instance, the hydrogenation of p-aminobenzoic acid using a Ruthenium-on-carbon (Ru/C) catalyst has been demonstrated to yield a product with a high proportion of the trans-isomer. google.com
| Starting Material | Catalyst | Resulting Cis:Trans Ratio | Trans Isomer Percentage |
|---|---|---|---|
| p-Aminobenzoic acid | 5% Ru/C | 1:4.6 | ~82% |
| 4-Aminobenzoic acid derivatives | Ru/C or PtO₂ | 1:4 | ~80% |
Beyond the selection of starting materials, reaction engineering plays a crucial role in managing the stereochemical outcome. This involves the optimization of reaction conditions such as temperature, pressure, and solvent, as well as post-synthesis isomerization techniques.
In the catalytic hydrogenation of p-aminobenzoic acid, specific conditions have been established to maximize the yield of the trans isomer. A one-pot process has been developed where the reaction is conducted at 100°C under a hydrogen pressure of 15 bar in an aqueous sodium hydroxide (B78521) solution. google.com This method reliably produces a cis:trans ratio of approximately 1:4.
Furthermore, it is possible to convert the cis-isomer of 4-aminocyclohexanecarboxylic acid to the more stable trans-isomer. google.com Treatment with a Raney Nickel catalyst can achieve a trans isomer content of 70%, which corresponds to a cis/trans ratio of 1:2.3. google.com This isomerization step can be employed to enrich the final product in the desired trans configuration.
Chemical Reactivity and Mechanistic Investigations of 4 Aminocyclohexane 1 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary reaction pathway for 4-aminocyclohexane-1-carbonyl chloride is nucleophilic acyl substitution. This class of reactions proceeds through a characteristic two-step mechanism known as addition-elimination. docbrown.info In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. chemguide.co.uk In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. chemguide.co.uk Due to the presence of the amino group, this moiety typically requires a protecting group, such as a tert-butoxycarbonyl (Boc) group, during these reactions to prevent unwanted side reactions like polymerization. google.comgoogleapis.com
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of N-substituted 4-aminocyclohexane-1-carboxamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically rapid and exothermic. fishersci.it The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to allow the reaction to proceed to completion. fishersci.it This is commonly achieved by using a non-nucleophilic base, such as triethylamine (B128534) or pyridine, or by using a two-fold excess of the amine reactant. fishersci.it
The versatility of this reaction allows for the synthesis of a diverse array of amides, which are pivotal structures in medicinal chemistry and material science. The reaction is compatible with a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. nih.gov
| Amine Nucleophile | Base | Solvent | Product | Typical Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane (DCM) | N-Benzyl-4-aminocyclohexane-1-carboxamide | >90 |
| Aniline | Pyridine | Tetrahydrofuran (THF) | N-Phenyl-4-aminocyclohexane-1-carboxamide | 85-95 |
| Pyrrolidine | Excess Pyrrolidine | Acetonitrile | (4-Aminocyclohexyl)(pyrrolidin-1-yl)methanone | >90 |
| Ammonium (B1175870) Chloride | N-Methylpyrrolidone (NMP) | N-Methylpyrrolidone (NMP) | 4-Aminocyclohexane-1-carboxamide | 70-85 |
Table 1: Representative Amidation Reactions. Yields are generalized from standard acylation procedures. ccspublishing.org.cnhud.ac.uk
This compound reacts readily with alcohols and phenols to form the corresponding esters. docbrown.info The reaction is vigorous and proceeds via the same nucleophilic addition-elimination mechanism, with the alcohol's oxygen atom acting as the nucleophile. chemguide.co.uklibretexts.org Similar to amidation, the reaction produces HCl, which can be scavenged by a mild base. docbrown.info
This esterification is a fundamental transformation in organic synthesis, providing access to a wide range of ester derivatives.
| Alcohol Nucleophile | Base | Solvent | Product |
| Methanol | Pyridine | Diethyl Ether | Methyl 4-aminocyclohexane-1-carboxylate |
| Ethanol | None (reflux) | Ethanol | Ethyl 4-aminocyclohexane-1-carboxylate |
| Phenol | Triethylamine | Dichloromethane (DCM) | Phenyl 4-aminocyclohexane-1-carboxylate |
| tert-Butyl alcohol | 4-DMAP | Dichloromethane (DCM) | tert-Butyl 4-aminocyclohexane-1-carboxylate |
Table 2: Representative Esterification Reactions. Products are based on established acyl chloride reactivity. libretexts.orgorgsyn.org
Beyond amines and alcohols, the acyl chloride group reacts with several other nucleophiles:
Hydrolysis: Reaction with water leads to the hydrolysis of the acyl chloride back to the parent 4-aminocyclohexanecarboxylic acid. This reaction is typically rapid and is why acyl chlorides must be handled under anhydrous conditions.
Reaction with Carboxylates: Nucleophilic attack by a carboxylate salt (e.g., sodium acetate) results in the formation of a mixed anhydride.
Stereochemical Outcomes of Reactions Involving the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound is a key structural feature that introduces stereochemical considerations into its reactions. The compound can exist as two distinct geometric isomers: cis and trans. In the trans isomer, the amino and carbonyl chloride groups are on opposite sides of the ring, while in the cis isomer, they are on the same side. The choice of the starting isomer is critical as it dictates the stereochemistry of the resulting product.
Reactions at the sp²-hybridized carbonyl carbon are not inherently stereoselective; the nucleophile can attack from either face of the planar carbonyl group with equal probability. However, the transformation is stereospecific in the context of the existing cyclohexane ring. A reaction starting with pure trans-4-aminocyclohexane-1-carbonyl chloride will yield exclusively the trans-substituted product, as the stereochemistry of the cyclohexane ring itself is not altered during the nucleophilic acyl substitution. Similarly, the cis isomer will yield the cis product. Therefore, control over the product's diastereomeric identity is achieved by selecting the appropriate starting isomer.
The reactivity of the cis and trans isomers can be significantly different due to the conformational preferences of the cyclohexane ring. The ring adopts a stable chair conformation to minimize steric and torsional strain.
trans Isomer: The most stable conformation for the trans isomer places both the amino group and the carbonyl chloride group in equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions.
cis Isomer: In contrast, the cis isomer must have one substituent in an equatorial position and the other in an axial position. The bulkier substituent generally prefers the equatorial position to minimize steric strain.
This difference in conformational stability and steric accessibility can be exploited for selective reactions. Research has shown that it is possible to selectively esterify the cis isomer of N-Boc-protected 4-aminocyclohexanecarboxylic acid in a mixture of cis and trans isomers. google.comgoogleapis.com This selectivity likely arises because the carboxylic acid group (or its derived acyl chloride) in the cis isomer may adopt a more sterically accessible equatorial position, allowing it to react faster than the corresponding group in the more stable, diequatorial trans isomer, which can then be isolated. google.comgoogleapis.com This demonstrates a sophisticated interplay between molecular conformation and chemical reactivity.
Exploration of Solid-State Reactions
The investigation of chemical reactions in the solid state, particularly under solvent-free conditions, has garnered significant interest as a cornerstone of green chemistry. acs.org These reactions, often facilitated by mechanical energy (mechanochemistry) or thermal induction, can lead to unique reactivity, higher efficiency, and altered selectivity compared to their solution-phase counterparts. acs.orgresearchgate.net For a bifunctional molecule like this compound, which contains both a nucleophilic amine and an electrophilic acyl chloride group, solid-state conditions could potentially offer a pathway to controlled polymerization or specific intermolecular reactions while minimizing solvent waste.
Solid-state reactions are governed by factors distinct from solution-phase chemistry, such as crystal packing, molecular mobility, and the proximity of reactive functional groups within the crystal lattice. The reaction rate can be controlled by the initial interfacial contact between reactants and subsequent mass transport through the product layer. nih.govacs.org
Efficiency and Selectivity in Solvent-Free Environments
Solvent-free reactions involving acyl chlorides and amines have been shown to be highly efficient, often proceeding rapidly and with high yields. researchgate.net The absence of a solvent means that reagent concentrations are at their maximum, which can significantly accelerate reaction rates. acs.org For the intermolecular reaction of this compound, a solvent-free environment could theoretically facilitate the formation of amide linkages.
In general, the acylation of amines by acid chlorides under solvent-free or mechanochemical conditions is a robust and high-yielding transformation. researchgate.netresearchgate.net While specific data on this compound is not available in the reviewed literature, analogous systems demonstrate the potential for high efficiency. For instance, various structurally diverse amides can be formed with ease by condensing amines with different acid chlorides in the absence of a solvent. tandfonline.com
Selectivity in these environments can be influenced by the physical state of the reactants. In competitive reactions between different types of amines, such as anilines and aliphatic amines, the solid-state or solvent-free conditions can lead to preferential reactivity. For example, studies have shown that anilines can be acylated selectively in the presence of aliphatic amines under certain conditions. tandfonline.com This suggests that the crystalline structure and intermolecular interactions in the solid state could play a crucial role in determining which reactive site of a molecule like this compound would preferentially react in a multicomponent system.
The following table illustrates the typical efficiency of solvent-free acylation reactions for various amines with acid chlorides, which provides a basis for the expected reactivity of this compound.
| Amine Reactant | Acyl Chloride Reactant | Condition | Yield (%) |
| Aniline | Chloroacetyl chloride | Phosphate Buffer | High |
| Benzylamine | Chloroacetyl chloride | Phosphate Buffer | High |
| Cyclohexylamine | Acetyl chloride | Neat, 80-85 °C | >95 |
| Various amines | Various acid chlorides | Neat, 80-85 °C | Generally >90 |
This table is illustrative of the general efficiency of solvent-free aminolysis of acyl chlorides, based on findings for analogous compounds. researchgate.nettandfonline.com
Mechanistic Studies of Solid-State Aminolyses
The mechanism of aminolysis involving acyl chlorides in solution is well-established as a nucleophilic addition-elimination reaction. libretexts.orgchemguide.co.uksavemyexams.com This process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the chloride ion and deprotonation of the nitrogen to yield the final amide. chemguide.co.ukchemguide.co.uklibretexts.org
In the solid state, this fundamental mechanism is believed to be similar, but the reaction kinetics and intermediates can be significantly different. Mechanistic investigations of solid-state reactions highlight that the process often begins at the interface of the reacting crystals. nih.govacs.org The rate can initially be controlled by the reaction at this interface, and as a product layer forms, the rate may become limited by the diffusion of reactants through this new layer. nih.gov
For the intermolecular reaction of this compound, a solid-state reaction would likely proceed via the following steps:
Nucleophilic Attack: The amino group of one molecule attacks the carbonyl carbon of an adjacent molecule within the crystal lattice or at the interface between crystals.
Formation of a Tetrahedral Intermediate: A transient, zwitterionic tetrahedral intermediate is formed.
Elimination and Proton Transfer: The carbon-oxygen double bond is reformed with the expulsion of a chloride ion. A subsequent proton transfer, likely to another amine molecule or the chloride ion, neutralizes the product, forming an ammonium salt as a byproduct. chemguide.co.uklibretexts.org
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for 4-Aminocyclohexane-1-carbonyl Chloride Derivatives
Spectroscopy is a cornerstone in the structural analysis of these compounds, offering non-destructive insights into their molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound derivatives. nih.govlibretexts.org ¹H NMR provides information about the chemical environment and coupling interactions of protons, while ¹³C NMR offers insights into the carbon skeleton. nih.govlibretexts.org
In ¹H NMR, the chemical shifts of protons on the cyclohexane (B81311) ring are particularly informative. Protons in an axial position are typically more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts. The coupling constants (³J(H,H)) between adjacent protons are also diagnostic of their relative orientation and can be used to distinguish between cis and trans isomers. nih.gov Two-dimensional (2D) NMR techniques, such as HMQC, are employed to assign signals definitively, especially when one-dimensional spectra exhibit signal overlap. nih.gov
¹³C NMR spectroscopy is highly sensitive to the substitution pattern and stereochemistry of the cyclohexane ring. libretexts.orgmdpi.com The chemical shifts of the carbon atoms can indicate whether a substituent is in an axial or equatorial position.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclohexane Derivatives
| Nucleus | Position | Typical Chemical Shift (ppm) | Key Observations |
|---|---|---|---|
| ¹H | Axial | Lower δ value (more shielded) | Experiences greater shielding from surrounding electron density. |
| ¹H | Equatorial | Higher δ value (less shielded) | Experiences less shielding. |
| ¹³C | Carbon with Axial Substituent | Lower δ value (more shielded) | Subject to steric compression (gamma-gauche effect). |
| ¹³C | Carbon with Equatorial Substituent | Higher δ value (less shielded) | Less sterically hindered. |
| ¹H | Carboxylic Acid Proton | 10-12 | Highly deshielded and often appears as a broad singlet. libretexts.org |
| ¹H | Protons adjacent to Carbonyl | 2-3 | Deshielded by the carbonyl group. libretexts.org |
| ¹³C | Nitrile Carbon | 115-120 | Less deshielded than a typical carbonyl carbon. libretexts.org |
This table presents generalized data for substituted cyclohexanes to illustrate common trends.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nsf.govnih.gov For derivatives of this compound, FT-IR can confirm the presence of the key amine (N-H), carbonyl (C=O), and C-N bonds, as well as the characteristic vibrations of the cyclohexane ring.
Table 2: Characteristic FT-IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium (often a doublet for primary amines) |
| Carbonyl (C=O) of Acyl Chloride | Stretch | 1770 - 1815 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium to Weak |
This table provides typical ranges for the functional groups found in this compound and its derivatives.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. beilstein-journals.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS/MS can be used for structural analysis through fragmentation patterns. rsc.orgbeilstein-journals.org
The initial ionization of a cyclohexane derivative in the mass spectrometer produces a molecular ion peak [M]⁺. docbrown.info Subsequent fragmentation often involves the loss of substituents and cleavage of the cyclohexane ring, providing a characteristic fingerprint that aids in structure identification. docbrown.info
UV-Visible spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups). While the saturated cyclohexane ring itself does not absorb significantly in the UV-Vis range, the carbonyl group of the acyl chloride and any aromatic derivatives will exhibit characteristic absorptions. The n→π* transition of the carbonyl group is typically observed around 270-300 nm. masterorganicchemistry.com The position of the absorption maximum can be influenced by the solvent and the presence of other functional groups. researchgate.netthieme-connect.de
X-ray Crystallography for Absolute Configuration and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govnih.govnih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.neted.ac.uk
For derivatives of this compound, X-ray crystallography can unambiguously determine the conformation of the cyclohexane ring. The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy either axial or equatorial positions. davuniversity.org
The boat conformation is less stable due to torsional strain and steric hindrance between the "flagpole" hydrogens. libretexts.orglibretexts.org A more stable, lower-energy intermediate between the chair and boat forms is the twist-boat (or skew-boat) conformation, which relieves some of these unfavorable interactions. libretexts.orgbyjus.com While the chair conformation is predominant for most cyclohexane derivatives at room temperature, the twist-boat conformation can become more stable in certain highly substituted systems. wikipedia.org X-ray diffraction analysis of a single crystal provides the definitive structure, confirming which conformation is adopted in the solid state and the precise orientation of all substituents. researchgate.neted.ac.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-aminocyclohexanecarboxylic acid |
| methylcyclohexane |
| t-butylcyclohexane |
| cis-1-fluoro-4-isopropylcyclohexane |
| cis-1,2-dimethylcyclohexane |
| trans-1,2-dimethylcyclohexane |
| menthol |
Spatial Orientation of Substituents (Axial vs. Equatorial)
The cyclohexane ring predominantly exists in a low-energy chair conformation. In this conformation, the substituent positions are classified as either axial (parallel to the main ring axis) or equatorial (extending from the "equator" of the ring). libretexts.orglumenlearning.com These two positions are not energetically equivalent; substituents larger than hydrogen generally experience less steric hindrance in the equatorial position, avoiding unfavorable 1,3-diaxial interactions. The molecule can undergo a "ring-flip," a rapid process at room temperature that interconverts axial and equatorial positions. libretexts.org
For a 1,4-disubstituted cyclohexane like this compound, two diastereomers are possible: cis and trans.
Cis Isomer : In the cis configuration, both substituents are on the same face of the ring. This arrangement necessitates that in any chair conformation, one substituent must be axial and the other equatorial. pressbooks.pub A ring-flip interconverts the two, and the preferred conformation will be the one that places the larger substituent in the equatorial position. masterorganicchemistry.com The relative steric bulk of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. While the specific A-value for the -COCl group is not widely reported, it is expected to be substantial due to its size.
| Isomer | Conformation 1 | Conformation 2 (Post Ring-Flip) | Most Stable Conformer |
|---|---|---|---|
| trans-4-Aminocyclohexane-1-carbonyl chloride | Diequatorial (-NH2 eq, -COCl eq) | Diaxial (-NH2 ax, -COCl ax) | Diequatorial |
| cis-4-Aminocyclohexane-1-carbonyl chloride | Axial/Equatorial (-NH2 ax, -COCl eq) | Equatorial/Axial (-NH2 eq, -COCl ax) | Dependent on relative A-values; likely the conformer with the -COCl group equatorial. |
Intermolecular Interactions in Crystalline States
In the solid state, molecules of this compound are expected to arrange in a crystal lattice stabilized by a network of intermolecular forces. The presence of both a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the chlorine atom) allows for the formation of strong, directional hydrogen bonds. These interactions are crucial in dictating the crystal packing.
Key potential interactions include:
N-H···O=C Hydrogen Bonds : The amine protons can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule.
N-H···Cl Hydrogen Bonds : Hydrogen bonding to the chlorine atom is also possible, though typically weaker than to a carbonyl oxygen.
Dipole-Dipole Interactions : The highly polar carbonyl chloride group (-COCl) creates a significant molecular dipole, leading to strong dipole-dipole interactions that contribute to the lattice energy. nih.gov These interactions often involve an antiparallel arrangement of the carbonyl groups to maximize electrostatic attraction. researchgate.net
Computational Chemistry and Molecular Modeling
Computational methods provide powerful insights into the molecular properties of this compound, complementing experimental data by modeling its structure, electronics, and energetics. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the equilibrium geometry and other properties of molecules. rsc.org For this compound, DFT calculations would be employed to optimize the molecular structures of the various conformers (e.g., trans-diequatorial, cis-axial/equatorial). These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can compute the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Acyl Chloride (C=O) | Stretching | 1770 - 1815 |
| Cyclohexane (C-H) | Stretching | 2850 - 3000 |
| Acyl Chloride (C-Cl) | Stretching | 700 - 900 |
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgimperial.ac.uk
HOMO : For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, corresponding to its non-bonding lone pair of electrons. This makes the amino group the primary site for nucleophilic attack. youtube.com
LUMO : The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group, centered on the electrophilic carbonyl carbon. This makes the carbonyl carbon the most likely site for attack by a nucleophile. youtube.com
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. nih.gov An MEP map for this compound would show:
Negative Potential (Red/Yellow) : Regions of high electron density, located around the electronegative carbonyl oxygen and chlorine atoms, as well as the nitrogen lone pair. These are sites susceptible to electrophilic attack.
Positive Potential (Blue) : Regions of low electron density, primarily around the acidic amine hydrogens and the highly electrophilic carbonyl carbon. These are sites susceptible to nucleophilic attack. researchgate.net
Conformational Energy Landscape Analysis
The conformational energy landscape is a surface that maps the potential energy of a molecule as a function of its geometry. frontiersin.orgnih.gov For this compound, this landscape describes the relative energies of all possible conformations and the energy barriers that separate them. nih.gov
The key features of its landscape would include:
Global Energy Minimum : This corresponds to the most stable conformation, which is the trans-diequatorial chair form.
Local Energy Minima : Other, less stable conformers, such as the cis-axial/equatorial chair forms, would occupy local minima on the energy surface. rsc.org
Transition States : The energy barriers on the landscape correspond to high-energy transition state conformations, such as the twist-boat, which must be traversed during processes like ring-flipping.
Computational analysis can quantify the energy differences between these states, providing a detailed understanding of the molecule's conformational dynamics and equilibrium.
Role As a Versatile Synthetic Building Block in Advanced Organic Synthesis
Synthesis of Complex Cyclic Amide Systems
The presence of both an amine and an acyl chloride within the same molecule allows 4-aminocyclohexane-1-carbonyl chloride to serve as a key precursor for complex cyclic amide systems and macrocycles. The formation of these structures is typically governed by the principles of amide bond formation, where the intramolecular or intermolecular reaction can be controlled by reaction conditions. fishersci.it
Under conditions of high dilution, intramolecular cyclization can be favored, leading to the formation of a strained bicyclic lactam. However, a more common application is in the synthesis of larger macrocyclic systems through intermolecular reactions. For example, a stepwise or direct self-condensation of two molecules of this compound can produce a cyclic dimer. This process involves the amine of one molecule reacting with the acyl chloride of another, and vice-versa, to form a larger ring structure containing two amide bonds and two cyclohexane (B81311) rings. Such macrocycles are of interest in host-guest chemistry and as scaffolds for more complex molecular architectures. The reaction of acyl chlorides with amines is a robust and widely used method for creating amide bonds, often proceeding rapidly at room temperature in the presence of a base to neutralize the HCl byproduct. fishersci.ithud.ac.uk
| Reactant | Reaction Type | Product Class | Key Conditions |
| This compound (self-reaction) | Intermolecular Amidation | Cyclic Dimer (Macrocycle) | High dilution, Base (e.g., Triethylamine) |
| This compound + Diamine | Intermolecular Amidation | Macrocycle | Stepwise addition, High dilution |
| This compound + Diacyl Chloride | Intermolecular Amidation | Macrocycle | Stepwise addition, High dilution |
Integration into Peptide and Peptidomimetic Architectures
The rigid cyclohexane core of this compound is particularly useful in peptide science, where control over molecular conformation is crucial for biological activity. The corresponding amino acid, 4-aminocyclohexanecarboxylic acid (ACCA), is utilized as a peptidomimetic building block to create peptides with enhanced stability and receptor specificity. nih.gov
In peptide synthesis, the building blocks used are typically α-amino acids. 4-aminocyclohexanecarboxylic acid (in both its cis and trans isomeric forms) serves as a non-canonical γ-amino acid. rsc.orgacs.org While the acyl chloride is a highly activated form, in standard solid-phase peptide synthesis, the protected amino acid (e.g., Fmoc-ACCA-OH) is more commonly used, with activation of the carboxylic acid occurring in situ using coupling reagents. libretexts.org The incorporation of ACCA into a peptide chain introduces a non-natural, bulky, and rigid element, which fundamentally alters the peptide's structural and, consequently, biological properties. Research has documented the successful insertion of both cis- and trans-ACCA into di- and tripeptides, demonstrating its compatibility with standard synthesis protocols. rsc.orgnih.gov
Linear peptides are often highly flexible, adopting numerous conformations in solution, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. researchgate.net Incorporating rigid structural elements like the cyclohexane ring of ACCA is a key strategy to overcome this. iris-biotech.de The cyclohexane scaffold restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined and stable three-dimensional structure. iupac.orgacs.org
A notable application of this principle is in the design of analogues of dynorphin (B1627789) A, an opioid peptide. nih.gov Researchers hypothesized that the "message" sequence of dynorphin A adopts an extended conformation. To stabilize this conformation, the flexible Glycine-Glycine dipeptide segment was replaced with the rigid trans-4-aminocyclohexanecarboxylic acid (trans-ACCA). The resulting analogues showed modest but significant affinity and selectivity for κ-opioid receptors, demonstrating that the conformational constraint imposed by the ACCA unit was compatible with receptor binding. nih.gov This highlights the utility of ACCA in "spatial screening," where rigid scaffolds are used to systematically explore the conformational requirements for biological activity. iupac.org
| Peptide Analogue | Building Block Used | Target Receptor | Key Finding | Reference |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | trans-4-Aminocyclohexanecarboxylic acid | κ-opioid receptor | Modest affinity (Ki = 13.4 nM) and selectivity | nih.gov |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | cis-4-Aminocyclohexanecarboxylic acid | κ-opioid receptor | Modest affinity (Ki = 9.1 nM) and selectivity | nih.gov |
Precursor in Dendritic and Polymeric Material Research
The bifunctional nature of this compound also makes it an ideal monomer for the synthesis of macromolecules such as dendrimers and linear polymers.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov Their synthesis can be achieved through divergent or convergent approaches. In the divergent method, growth begins from a multifunctional core. rsc.org this compound can be conceptualized as an AB-type monomer, where 'A' is the amine and 'B' is the acyl chloride. While not a core itself, it can be used to build the dendritic branches.
The most direct macromolecular application of this compound is as an AB-type monomer for the synthesis of polyamides through step-growth polymerization. britannica.comstudymind.co.uk In this reaction, the amine group of one monomer reacts with the acyl chloride group of another, forming an amide bond and eliminating HCl. This process repeats to form a long polymer chain. oit.edu
The resulting polymer is a polyamide, structurally analogous to nylons. For example, Nylon 6 is synthesized from caprolactam, which contains six carbon atoms. libretexts.org The polymer derived from this compound would be a polyamide where the repeating unit consists of a 4-aminocyclohexane-1-carbonyl moiety. The presence of the rigid cyclohexane ring in the polymer backbone, as opposed to a flexible aliphatic chain (like in Nylon 6), would be expected to impart distinct thermal and mechanical properties, such as a higher glass transition temperature and increased rigidity. The stereochemistry (cis or trans) of the monomer would also significantly influence the polymer's properties and crystallinity. sci-hub.box
| Polymerization Type | Monomer(s) | Resulting Polymer | Backbone Feature |
| A-B Polymerization | This compound | Polyamide | Rigid cyclohexane rings |
| A-A + B-B Polymerization | 1,4-Cyclohexanedicarboxylic acid + 1,6-Diaminohexane | Polyamide | Rigid cyclohexane rings and flexible hexamethylene units |
Intermediate in Heterocycle Synthesis
The presence of both an electrophilic center (the acyl chloride) and a nucleophilic center (the amino group) within the same molecule grants this compound significant potential as a precursor for various heterocyclic structures. Its utility can be harnessed through both intramolecular and intermolecular cyclization strategies.
Intramolecular Cyclization:
The cis and trans isomers of this compound can theoretically undergo intramolecular cyclization to form bicyclic lactams (cyclic amides). This reaction would involve the amino group of one molecule attacking the acyl chloride group of the same molecule. Given the spatial arrangement of the functional groups on the cyclohexane ring, this would lead to the formation of a strained bicyclic system. While specific examples of this intramolecular cyclization are not extensively documented in the literature, the principles of lactam formation from amino acids and their derivatives are well-established. wikipedia.orgquimicaorganica.org The formation of such bicyclic lactams would be of interest in medicinal chemistry and materials science. researchgate.net
Intermolecular Reactions for Heterocycle Synthesis:
More commonly, this compound can serve as a robust building block in reactions with other molecules to construct a variety of heterocyclic systems.
Synthesis of Piperidinone Derivatives: The compound can be utilized in the synthesis of substituted piperidones, which are important scaffolds in many pharmaceutical compounds. nih.govdtic.mil For instance, by reacting this compound with appropriate reagents, the cyclohexane ring can become part of a larger piperidine-based heterocyclic system.
Multicomponent Reactions (MCRs): this compound is a suitable candidate for multicomponent reactions such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. nih.govorganic-chemistry.org In a Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide. The amino group of this compound could serve as the amine component, thereby incorporating the cyclohexyl moiety into a complex peptide-like structure. nih.gov
The table below illustrates the potential of this compound in synthesizing various heterocyclic frameworks.
| Reaction Type | Potential Reactants | Resulting Heterocyclic Core |
| Intramolecular Cyclization | This compound | Bicyclic Lactam |
| Intermolecular Condensation | Diamines, Diketones | Macrocycles, Fused heterocycles |
| Ugi Four-Component Reaction | Aldehyde/Ketone, Isocyanide | α-Acylamino Carboxamide |
| Passerini Three-Component Reaction | Aldehyde/Ketone, Isocyanide | α-Acyloxy Carboxamide |
Applications in Reaction Mechanism and Kinetics Studies
The dual functionality of this compound makes it an interesting substrate for investigating reaction mechanisms and kinetics, particularly for nucleophilic substitution reactions.
The fundamental reaction between an acyl chloride and an amine proceeds through a nucleophilic addition-elimination mechanism . chemguide.co.ukdocbrown.info This process involves two main stages:
Addition Stage: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.ukyoutube.com
Elimination Stage: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom yields the final amide product. libretexts.org
The study of this compound in self-condensation or in reactions with other nucleophiles could provide valuable kinetic data. The rate of reaction can be monitored over time by tracking the disappearance of the acyl chloride or the appearance of the amide product, often using spectroscopic techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy.
Factors that could be investigated using this compound include:
Solvent Effects: The polarity and proticity of the solvent can significantly influence the rate of both the addition and elimination steps.
Neighboring Group Participation: The amino group on the cyclohexane ring could potentially influence the reactivity of the acyl chloride at the 1-position through space or through the ring system, a phenomenon known as neighboring group participation.
Stereoelectronic Effects: The cis and trans isomers of the compound would likely exhibit different reaction rates due to their different three-dimensional arrangements, providing insight into the stereoelectronic requirements of the reaction.
The kinetic data obtained from such studies, including reaction rates and activation energies, would contribute to a deeper understanding of acylation reactions and the factors that control their efficiency and selectivity.
Future Research Directions and Advanced Methodologies
Development of Novel Stereoselective Synthesis Routes
The cyclohexane (B81311) ring's conformational flexibility and the presence of multiple stereocenters in its derivatives present a considerable challenge in synthetic organic chemistry. nih.gov The stereocontrolled synthesis of complex molecules with several adjacent stereogenic centers is a significant goal, as the number of possible stereoisomers increases exponentially with each additional center. nih.govrsc.org Consequently, a primary focus of future research will be the development of innovative stereoselective synthesis routes to access specific isomers of 4-aminocyclohexane-1-carboxylic acid and its derivatives, which are precursors to the target acyl chloride.
Current research has demonstrated the potential of organocatalytic domino or cascade reactions to construct highly functionalized cyclohexanes from simple, readily available precursors in a single pot. nih.govrsc.org These methods can generate molecules with multiple contiguous stereocenters in good yields and with excellent stereoselectivities. nih.govrsc.org For instance, a highly stereoselective one-pot procedure involving a Michael-Michael-1,2-addition sequence has been shown to produce fully substituted cyclohexanes with five contiguous stereocenters. nih.govrsc.org Future work will likely expand upon these principles to design pathways that offer precise control over the cis/trans relationship of the amino and carbonyl groups on the cyclohexane ring, a critical factor for the biological activity of many downstream products. google.comgoogle.com
Another promising avenue is the desymmetrization of prochiral cyclohexane precursors. This strategy involves the selective functionalization of equivalent positions in a symmetrical molecule to introduce chirality. researchgate.net By employing chiral catalysts, it is possible to achieve high site- and stereoselectivity in C-H functionalization reactions on cyclohexane rings. researchgate.net Further development in this area could lead to highly efficient and atom-economical routes to enantiomerically pure cyclohexane derivatives.
Recent advancements in strong-acid-mediated endocyclic C-C bond cleavage of monocyclopropanated cyclopentadienes have also opened new doors for the stereoselective synthesis of highly functionalized six-membered carbocycles. acs.orgnih.gov This ring-expansion strategy provides access to cyclohexene (B86901) derivatives with high stereocontrol, which can then be further functionalized. acs.orgnih.gov Adapting such novel ring-expansion methodologies could provide alternative and potentially more efficient pathways to the desired 4-aminocyclohexane scaffold.
The table below summarizes some emerging stereoselective synthesis strategies applicable to cyclohexane derivatives.
| Synthesis Strategy | Description | Key Advantages |
| Organocatalytic Cascade Reactions | Multi-reaction sequences in a single pot using small organic molecules as catalysts to create multiple stereocenters. | High efficiency, operational simplicity, excellent stereoselectivity. nih.govrsc.org |
| Desymmetrization of Cyclohexanes | Selective functionalization of a prochiral cyclohexane to create a chiral molecule. | High atom economy, access to enantiomerically pure compounds. researchgate.net |
| Ring-Expansion Methodologies | Conversion of smaller ring systems into functionalized cyclohexanes with stereocontrol. | Access to novel substitution patterns, high stereoselectivity. acs.orgnih.gov |
Exploration of Catalytic Asymmetric Reactions
Catalytic asymmetric reactions are a cornerstone of modern synthetic chemistry, enabling the production of chiral molecules with high enantiomeric excess. nih.govrsc.org The exploration of new catalytic systems for the synthesis of 4-aminocyclohexane derivatives is a vibrant area of research. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex cyclic systems. nih.govrsc.orglookchem.com
Bifunctional organocatalysts, which possess multiple activation modes, are particularly promising for promoting complex cascade reactions that can rapidly build molecular complexity. lookchem.com For example, catalysts that combine Brønsted acid and hydrogen-bonding functionalities can be employed in Michael/Michael/Henry sequences to construct cyclohexanes with multiple vicinal stereogenic centers. lookchem.com Future research will likely focus on designing new chiral catalysts, such as amino-squaramides and confined imidodiphosphorimidates (IDPis), to improve the efficiency and selectivity of these transformations. nih.govrsc.orgnih.gov The use of pseudo-enantiomeric catalysts also offers a straightforward way to access both enantiomers of a target molecule. rsc.org
The development of catalytic systems that can control the formation of quaternary stereocenters on the cyclohexane ring is another significant challenge. Recent successes in this area, utilizing chiral Lewis acid catalysts in conjunction with organic bases, pave the way for the synthesis of even more complex and highly substituted cyclohexane derivatives. lookchem.com Furthermore, the application of chiral Brønsted acids to catalyze formal cycloaddition reactions of bicyclo[1.1.0]butanes with imines has been shown to produce chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, demonstrating the power of this approach for creating complex, sp3-rich scaffolds. nih.gov
Key areas for future exploration in catalytic asymmetric reactions for cyclohexane synthesis are outlined below:
| Research Area | Focus | Potential Impact |
| Novel Organocatalysts | Design and synthesis of new chiral catalysts (e.g., squaramides, IDPis) for enhanced stereocontrol. | Improved yields and enantioselectivities in asymmetric transformations. nih.govrsc.orgnih.gov |
| Bifunctional Catalysis | Development of catalysts with multiple activation modes to facilitate complex cascade reactions. | More efficient construction of highly functionalized cyclohexanes. lookchem.com |
| Quaternary Stereocenter Formation | Exploration of catalytic methods to create challenging all-carbon quaternary centers with high stereocontrol. | Access to a wider range of complex molecular architectures. lookchem.com |
| Asymmetric C-H Functionalization | Use of chiral catalysts to directly and selectively functionalize C-H bonds on the cyclohexane ring. | More atom-economical and direct synthetic routes. researchgate.net |
Continuous Flow Synthesis of 4-Aminocyclohexane-1-carbonyl Chloride Derivatives
The transition from traditional batch manufacturing to continuous flow chemistry represents a significant paradigm shift in the production of pharmaceuticals and fine chemicals. nih.govchemicalindustryjournal.co.ukdrreddys.com Continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and process optimization. mdpi.com Given that acyl chlorides are reactive and can be sensitive to moisture, their on-demand synthesis in a continuous flow system is particularly advantageous. acs.orgacs.orgjustia.com
Recent studies have demonstrated the successful continuous flow synthesis of acyl chlorides from carboxylic acids. acs.orgjustia.comresearchgate.netvapourtec.com These systems often involve the in situ generation of a chlorinating agent, which then reacts with the carboxylic acid in a flow reactor. acs.orgresearchgate.net For example, phosgene (B1210022), a highly toxic but effective reagent, can be safely generated and consumed in a closed-loop flow system from chloroform. acs.orgacs.org This approach mitigates the risks associated with handling and storing hazardous materials. nih.gov
The application of continuous flow technology to the synthesis of this compound would involve a multi-step sequence. The synthesis of the precursor, 4-aminocyclohexane-1-carboxylic acid, could be performed in a flow reactor, followed by an in-line conversion to the acyl chloride. This integrated approach would eliminate the need for isolation and purification of intermediates, leading to a more efficient and streamlined process. mdpi.com
Computational fluid dynamics (CFD) can be a valuable tool in the design and optimization of these continuous flow reactors, helping to predict reaction performance and identify key process parameters with reduced experimentation. rsc.org The future of pharmaceutical manufacturing will likely see an increased adoption of these continuous processes to produce active pharmaceutical ingredients (APIs) and their intermediates. chemicalindustryjournal.co.ukdrreddys.com
| Benefit of Continuous Flow Synthesis | Description | Relevance to this compound |
| Enhanced Safety | Hazardous reagents can be generated and consumed in situ in small volumes within a closed system. | Safe handling of chlorinating agents like phosgene or thionyl chloride. nih.govacs.org |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. | Higher yields and purities of the final product. chemicalindustryjournal.co.uk |
| Process Intensification | Smaller reactor volumes and higher throughput compared to batch processes. | More efficient and cost-effective manufacturing. nih.gov |
| Automation | Potential for fully automated production with real-time monitoring and control. | Consistent product quality and reduced labor costs. mdpi.com |
Data-Driven Approaches and AI in Synthetic Route Design for Cyclohexane Scaffolds
| AI/ML Application | Description | Impact on Cyclohexane Synthesis |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by deconstructing the target molecule into simpler precursors. | Rapid identification of multiple potential synthetic pathways. pharmafeatures.comnih.govacs.org |
| Reaction Prediction | Machine learning models predict the outcome of unknown reactions based on existing data. | Prioritization of high-yielding and selective reactions for experimental work. nih.gov |
| Knowledge Integration | Incorporation of specific chemical principles and constraints into the synthetic route search. | Design of more practical and efficient syntheses tailored to specific goals. acs.orgresearchgate.netchemrxiv.org |
| Autonomous Synthesis | Combination of AI-driven design with robotic platforms for automated execution of syntheses. | Accelerated discovery and optimization of synthetic routes. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
